Cas no 50878-66-5 (Thiophene, 2,5-bis(methylthio)-)
Thiophene, 2,5-bis(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2,5-bis(methylthio)-
- 2,5-bis(methylsulfanyl)thiophene
- 2,5-bis(methylthio)thiophene
- 50878-66-5
- AKOS032961123
- SCHEMBL6057113
- DTXSID70472790
-
- Inchi: 1S/C6H8S3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3
- InChI Key: JXURRPQVGBXPBT-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1SC)SC
Computed Properties
- Exact Mass: 175.97894
- Monoisotopic Mass: 175.97881378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 74.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- PSA: 0
Thiophene, 2,5-bis(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D515784-5g |
2,5-bis(methylthio)thiophene |
50878-66-5 | 95% | 5g |
$1900 | 2024-08-03 | |
| abcr | AB604421-250mg |
2,5-Bis(methylthio)thiophene; . |
50878-66-5 | 250mg |
€356.90 | 2025-04-18 | ||
| abcr | AB604421-1g |
2,5-Bis(methylthio)thiophene; . |
50878-66-5 | 1g |
€661.80 | 2025-04-18 | ||
| abcr | AB604421-5g |
2,5-Bis(methylthio)thiophene; . |
50878-66-5 | 5g |
€2228.20 | 2025-04-18 | ||
| eNovation Chemicals LLC | D515784-5g |
2,5-bis(methylthio)thiophene |
50878-66-5 | 95% | 5g |
$1900 | 2025-03-01 | |
| eNovation Chemicals LLC | D515784-5g |
2,5-bis(methylthio)thiophene |
50878-66-5 | 95% | 5g |
$1900 | 2025-02-28 |
Thiophene, 2,5-bis(methylthio)- Suppliers
Thiophene, 2,5-bis(methylthio)- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Thiophene, 2,5-bis(methylthio)-
Recent Advances in the Study of Thiophene, 2,5-bis(methylthio)- (CAS: 50878-66-5) in Chemical Biology and Pharmaceutical Research
The compound Thiophene, 2,5-bis(methylthio)- (CAS: 50878-66-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of Thiophene, 2,5-bis(methylthio)- as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its sulfur-rich structure makes it a promising candidate for the development of novel antimicrobial and anticancer agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial properties, Thiophene, 2,5-bis(methylthio)- has also been investigated for its potential role in cancer therapy. Research conducted by a team at the University of Cambridge (2024) revealed that this compound can modulate specific signaling pathways involved in tumor growth and metastasis. The study utilized advanced computational modeling and in vitro assays to identify the compound's mechanism of action, suggesting its potential as a lead compound for further drug development.
The synthesis of Thiophene, 2,5-bis(methylthio)- has also seen advancements in recent years. A novel, eco-friendly synthetic route was reported in Green Chemistry (2023), which employs catalytic methods to reduce the use of hazardous reagents and improve yield. This development is particularly significant for large-scale production, addressing both environmental concerns and cost-effectiveness.
Despite these promising findings, challenges remain in the clinical translation of Thiophene, 2,5-bis(methylthio)-based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetics need to be thoroughly investigated in preclinical and clinical studies. Future research directions may include the optimization of the compound's structure to enhance its therapeutic index and the exploration of its potential in combination therapies.
In conclusion, Thiophene, 2,5-bis(methylthio)- (CAS: 50878-66-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and recent advancements in synthesis methodologies underscore its potential as a valuable tool for drug discovery. Continued research in this area is expected to yield novel therapeutic agents with significant clinical impact.
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